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Compound of Interest

Compound Name: Mephenytoin, (+)-

Cat. No.: B013647 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

and analysis of (+)-Mephenytoin, a hydantoin-derivative anticonvulsant. The document details

the principal metabolic pathways, experimental protocols for various spectroscopic techniques,

and a summary of key analytical data. This guide is intended to serve as a valuable resource

for researchers and professionals involved in the study and development of this compound.

Metabolic Pathway of (+)-Mephenytoin
(+)-Mephenytoin undergoes extensive metabolism in the liver, primarily catalyzed by the

cytochrome P450 enzyme, CYP2C19. The two main metabolic pathways are aromatic

hydroxylation and N-demethylation. The stereoselective hydroxylation of the phenyl ring at the

4'-position to form 4'-hydroxymephenytoin is the dominant pathway. A secondary pathway

involves N-demethylation to produce the active metabolite Nirvanol. Genetic variations in the

CYP2C19 gene can lead to significant differences in the rate of metabolism among individuals,

categorizing them as either extensive or poor metabolizers.
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Metabolic pathways of (+)-Mephenytoin.

Experimental Workflow for Spectroscopic Analysis
A general workflow for the spectroscopic characterization of (+)-Mephenytoin is outlined below.

The process begins with sample preparation, followed by analysis using various spectroscopic

techniques, data processing, and finally, structural elucidation and characterization.
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A general workflow for spectroscopic analysis.

Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of Mephenytoin.

Mass Spectrometry Data
The electron ionization mass spectrum of Mephenytoin is characterized by a prominent

molecular ion peak and several key fragment ions.
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Mass-to-Charge Ratio
(m/z)

Relative Abundance (%) Proposed Fragment

218 40 [M]+• (Molecular Ion)

189 100 [M - C2H5]+

161 15 [M - C2H5 - CO]+

118 25 [C8H8N]+

104 86 [C7H6N]+

91 30 [C7H7]+ (Tropylium ion)

77 23 [C6H5]+ (Phenyl ion)

Data sourced from NIST WebBook and PubChem.[1][2]

Infrared (IR) Spectroscopy Data
The infrared spectrum of Mephenytoin shows characteristic absorption bands corresponding to

its functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~3200 N-H Stretch Amide

~3050 C-H Stretch Aromatic

~2950 C-H Stretch Aliphatic

~1770, ~1710 C=O Stretch Imide (Hydantoin ring)

~1495, ~1450 C=C Stretch Aromatic Ring

Note: These are approximate values and can vary slightly based on the sample preparation

method (e.g., KBr pellet vs. ATR).

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
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The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of

the hydrogen and carbon atoms in the Mephenytoin molecule.

¹H NMR Chemical Shifts (in CDCl₃)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.3-7.5 m 5H Aromatic protons

~2.9 s 3H N-CH₃

~2.0-2.3 m 2H -CH₂-CH₃

~0.9 t 3H -CH₂-CH₃

¹³C NMR Chemical Shifts (in DMSO-d₆)

Chemical Shift (ppm) Assignment

~175 C=O

~157 C=O

~138 Aromatic C (quaternary)

~128-129 Aromatic CH

~65 C5 (quaternary)

~30 -CH₂-CH₃

~25 N-CH₃

~8 -CH₂-CH₃

Note: Chemical shifts are referenced to TMS (0 ppm) and can vary depending on the solvent

used.

UV-Vis Spectroscopy Data
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The UV-Vis spectrum of Mephenytoin in ethanol exhibits absorption maxima characteristic of

the phenylhydantoin chromophore. For the related compound Phenytoin, the maximum

absorbance in ethanol is observed at approximately 205 nm.

Solvent λmax (nm)

Ethanol ~205

Detailed Experimental Protocols
Mass Spectrometry (Electron Ionization)

Sample Preparation: A small amount of solid (+)-Mephenytoin (1-2 mg) is introduced into the

mass spectrometer via a direct insertion probe. The sample should be as pure and free of

solvent as possible.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is

used.

Ionization: The sample is vaporized by heating, and the gaseous molecules are bombarded

with a beam of electrons, typically with an energy of 70 eV. This causes the molecules to

ionize and fragment.

Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-

of-flight analyzer), where they are separated based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the

relative abundance of ions as a function of their m/z ratio.

Infrared (IR) Spectroscopy (FTIR-ATR)
Instrument Preparation: The FTIR spectrometer and the Attenuated Total Reflectance (ATR)

accessory are powered on and allowed to stabilize. A background spectrum is collected to

account for atmospheric and instrumental contributions.

Sample Preparation: A small amount of solid (+)-Mephenytoin powder is placed directly onto

the ATR crystal.
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Analysis: Pressure is applied to ensure good contact between the sample and the crystal.

The infrared spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.

Data Processing: The resulting spectrum is baseline-corrected and the peaks are labeled

with their corresponding wavenumbers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-25 mg of (+)-Mephenytoin is dissolved in about 0.7 mL

of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. A small amount of a

reference standard, such as tetramethylsilane (TMS), may be added.

Instrumentation: A high-field NMR spectrometer is used. The instrument is tuned and the

magnetic field is shimmed to ensure homogeneity.

¹H NMR Analysis: A one-dimensional ¹H NMR spectrum is acquired. The chemical shifts,

integration, and multiplicity of the signals are analyzed.

¹³C NMR Analysis: A one-dimensional ¹³C NMR spectrum is acquired, typically with proton

decoupling to simplify the spectrum to a series of singlets for each unique carbon atom.

Data Processing: The acquired spectra are processed (Fourier transformation, phase

correction, and baseline correction) and the chemical shifts are referenced to the solvent

peak or TMS.

UV-Vis Spectroscopy
Sample Preparation: A standard stock solution of (+)-Mephenytoin is prepared by accurately

weighing a known amount of the compound and dissolving it in a suitable UV-transparent

solvent, such as ethanol, in a volumetric flask. Serial dilutions are then made to obtain a

series of solutions with known concentrations.

Instrumentation: A double-beam UV-Vis spectrophotometer is used. The instrument is

calibrated using a solvent blank.

Analysis: The absorbance of each solution is measured over a wavelength range of 200-400

nm.
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Data Processing: The wavelength of maximum absorbance (λmax) is determined from the

resulting spectrum. A calibration curve of absorbance versus concentration can be plotted to

verify Beer-Lambert's law and for quantitative analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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